molecular formula C11H18B2O5 B580916 2-Butoxy-5-methyl-1,3-phenylenediboronic acid CAS No. 1256354-95-6

2-Butoxy-5-methyl-1,3-phenylenediboronic acid

Cat. No.: B580916
CAS No.: 1256354-95-6
M. Wt: 251.88
InChI Key: VYGSXRMCYRFRHS-UHFFFAOYSA-N
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Description

2-Butoxy-5-methyl-1,3-phenylenediboronic acid is an organoboron compound with the molecular formula C11H18B2O5. It is characterized by the presence of two boronic acid groups attached to a phenyl ring, which is further substituted with a butoxy group and a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butoxy-5-methyl-1,3-phenylenediboronic acid typically involves the borylation of a suitable aromatic precursor. One common method is the palladium-catalyzed borylation of an aryl halide using bis(pinacolato)diboron as the boron source. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and requires a base, such as potassium carbonate, to facilitate the reaction. The reaction mixture is typically heated to a temperature of around 80-100°C for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as crystallization, chromatography, or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-Butoxy-5-methyl-1,3-phenylenediboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Butoxy-5-methyl-1,3-phenylenediboronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Butoxy-5-methyl-1,3-phenylenediboronic acid involves the interaction of its boronic acid groups with various molecular targets. In cross-coupling reactions, the boronic acid groups undergo transmetalation with a palladium catalyst, leading to the formation of a new carbon-carbon bond. The butoxy and methyl substituents on the phenyl ring can influence the reactivity and selectivity of the compound in these reactions .

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: A simpler boronic acid with a single boronic acid group attached to a phenyl ring.

    2-Butoxy-1,3-phenylenediboronic acid: Similar to 2-Butoxy-5-methyl-1,3-phenylenediboronic acid but lacks the methyl substituent.

    5-Methyl-1,3-phenylenediboronic acid: Similar to this compound but lacks the butoxy substituent.

Uniqueness

This compound is unique due to the presence of both butoxy and methyl substituents on the phenyl ring. These substituents can enhance the solubility and reactivity of the compound, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

(3-borono-2-butoxy-5-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18B2O5/c1-3-4-5-18-11-9(12(14)15)6-8(2)7-10(11)13(16)17/h6-7,14-17H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYGSXRMCYRFRHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1OCCCC)B(O)O)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18B2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60681697
Record name (2-Butoxy-5-methyl-1,3-phenylene)diboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256354-95-6
Record name Boronic acid, B,B′-(2-butoxy-5-methyl-1,3-phenylene)bis-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256354-95-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Butoxy-5-methyl-1,3-phenylene)diboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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